

# 6-Methylpicolinic acid-thioamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Methylpicolinic acid-thioamide

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# In-Depth Technical Guide: 6-Methylpicolinic acid-thioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Methylpicolinic acid-thioamide**, also known as 6-methyl-2-pyridinecarbothioamide. It covers its chemical properties, a detailed synthetic pathway with experimental protocols, and a summary of the biological context of related compounds.

## **Core Compound Information**

**6-Methylpicolinic acid-thioamide** is a sulfur-containing organic compound belonging to the pyridine family. The presence of a thioamide group in place of an amide can significantly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, nucleophilicity, and reactivity.



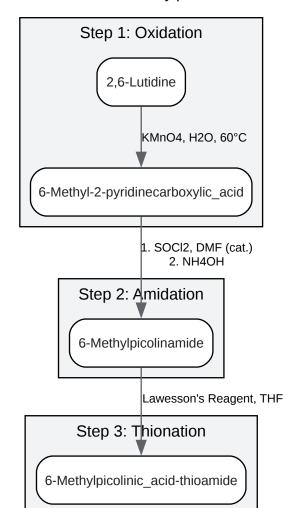
Property	Value	Reference
CAS Number	5933-30-2	[1]
Molecular Formula	C7H8N2S	[1]
Molecular Weight	152.22 g/mol	[1]
Canonical SMILES	CC1=NC(=CC=C1)C(=S)N	[1]
InChI	InChI=1S/C7H8N2S/c1-5-3-2- 4-6(9-5)7(8)10/h2-4H,1H3, (H2,8,10)	[1]
Synonyms	6-Methyl-2- pyridinecarbothioamide, 6- Methylpicolinic thionamide, 2- Pyridinecarbothioamide, 6- methyl-	[1]

## **Synthetic Pathway and Experimental Protocols**

The synthesis of **6-Methylpicolinic acid-thioamide** can be achieved through a three-step process starting from the readily available 2,6-lutidine. The pathway involves an initial oxidation to form the carboxylic acid, followed by amidation to the corresponding amide, and a final thionation step.

### **Synthetic Workflow Diagram**





Synthetic Workflow for 6-Methylpicolinic acid-thioamide

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Caption: Synthetic pathway for **6-Methylpicolinic acid-thioamide**.

# Step 1: Synthesis of 6-Methyl-2-pyridinecarboxylic acid

Experimental Protocol:

- In a suitable reaction vessel, dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water.
- Heat the solution to 60°C with stirring.



- Slowly add potassium permanganate (KMnO<sub>4</sub>, 23.7 g, 0.15 mol) in ten portions, with a 30-minute interval between each addition, while maintaining the temperature at approximately 60°C.
- Continue the reaction for 5 hours.
- After completion, filter the hot solution to remove insoluble manganese dioxide.
- Cool the filtrate and adjust the pH to 5 with a suitable acid.
- Extract the product with ethyl acetate.
- Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Recrystallize the crude product from ethanol to yield 6-methyl-2-pyridinecarboxylic acid.

#### **Step 2: Synthesis of 6-Methylpicolinamide**

Experimental Protocol:

Note: A specific protocol for the amidation of 6-methyl-2-pyridinecarboxylic acid was not found in the searched literature. The following is a general procedure for the amidation of a carboxylic acid via an acyl chloride.

- To a solution of 6-methyl-2-pyridinecarboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
- Slowly add thionyl chloride (SOCl<sub>2</sub>, 1.2 equivalents) at 0°C.
- Allow the reaction mixture to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
- Remove the excess thionyl chloride and solvent under reduced pressure.
- Dissolve the crude acid chloride in an inert solvent and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonium hydroxide (excess).



- Stir the reaction mixture vigorously for a few hours.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 6-methylpicolinamide.

### Step 3: Synthesis of 6-Methylpicolinic acid-thioamide

Experimental Protocol:

Note: A specific protocol for the thionation of 6-methylpicolinamide was not found in the searched literature. The following is a general procedure for the thionation of an amide using Lawesson's reagent.

- Dissolve Lawesson's reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF).
- In a separate flask, dissolve 6-methylpicolinamide (1 equivalent) in anhydrous THF.
- Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can take from 30 minutes to several hours.
- Once the reaction is complete, evaporate the solvent under reduced pressure.
- Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ether or ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain 6-Methylpicolinic acidthioamide.

# **Biological and Pharmacological Context**



While specific biological data for **6-Methylpicolinic acid-thioamide** is not readily available in the public domain, the broader class of pyridine-2-carbothioamides has garnered interest in medicinal chemistry, particularly in the development of anticancer agents.

Studies on related N-phenyl substituted pyridine-2-carbothiamides (PCAs) and their ruthenium complexes have demonstrated cytotoxic activity against various cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), SiHa (cervical cancer), and SW480 (colon cancer). The cytotoxicity of these compounds is often correlated with their lipophilicity. For instance, more lipophilic PCA ligands and their corresponding ruthenium complexes have shown higher cytotoxic effects.[2]

The proposed mechanism of action for some organometallic anticancer agents containing 2-pyridinecarbothioamide ligands involves interference with chromatin activity. It has been suggested that these compounds can form adducts with histidine side chains on histone proteins within the nucleosome core particle.

Given the established biological activity of structurally similar compounds, **6-Methylpicolinic acid-thioamide** represents a molecule of interest for further investigation in drug discovery programs.

#### Conclusion

This technical guide provides essential information on **6-Methylpicolinic acid-thioamide**, including its chemical properties and a detailed, albeit generalized, synthetic route. While specific experimental and biological data for this compound are limited in current literature, the established activity of related pyridinecarbothioamides suggests its potential as a scaffold in medicinal chemistry. Further research is warranted to fully elucidate its synthetic nuances and pharmacological profile.

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- To cite this document: BenchChem. [6-Methylpicolinic acid-thioamide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221112#6-methylpicolinic-acid-thioamide-cas-number-and-molecular-weight]

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